molecular formula C6H7KO4 B12646748 Potassium;prop-2-enoate;prop-2-enoic acid CAS No. 9003-02-5

Potassium;prop-2-enoate;prop-2-enoic acid

Cat. No.: B12646748
CAS No.: 9003-02-5
M. Wt: 182.22 g/mol
InChI Key: OESICJXHUIMSJC-UHFFFAOYSA-M
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Description

Potassium;prop-2-enoate;prop-2-enoic acid, also known as potassium polyacrylate, is a polymer of acrylic acid partially neutralized with potassium. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high water absorption capacity and is often utilized in products requiring moisture retention.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;prop-2-enoate;prop-2-enoic acid is typically synthesized through the polymerization of acrylic acid in the presence of potassium hydroxide. The reaction involves the following steps:

    Monomer Preparation: Acrylic acid is prepared through the oxidation of propylene.

    Polymerization: The acrylic acid monomers are polymerized using a free-radical initiator such as potassium persulfate. The reaction is carried out in an aqueous solution at elevated temperatures.

    Neutralization: The resulting polyacrylic acid is partially neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and monomer concentration. The final product is often dried and ground into a fine powder for ease of use in various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;prop-2-enoate;prop-2-enoic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The polymer can hydrolyze in the presence of water, breaking down into its monomeric units.

    Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene, resulting in a three-dimensional network that enhances its water-absorbing properties.

    Neutralization: The carboxylic acid groups in the polymer can be neutralized with bases such as sodium hydroxide or calcium hydroxide.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Cross-linking: Divinylbenzene, elevated temperatures.

    Neutralization: Sodium hydroxide, calcium hydroxide, room temperature.

Major Products Formed

    Hydrolysis: Acrylic acid monomers.

    Cross-linking: Cross-linked polyacrylate.

    Neutralization: Neutralized polyacrylate salts.

Scientific Research Applications

Potassium;prop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a superabsorbent polymer in various chemical processes.

    Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Utilized in wound dressings and controlled-release formulations.

    Industry: Applied in agriculture as a soil conditioner and water retention agent, as well as in personal care products like diapers and sanitary napkins.

Mechanism of Action

The primary mechanism of action of potassium;prop-2-enoate;prop-2-enoic acid is its ability to absorb and retain large amounts of water. This is due to the presence of carboxylate groups in the polymer, which attract and bind water molecules through hydrogen bonding and ionic interactions. The cross-linked structure of the polymer further enhances its water retention capacity by creating a network that traps water within its matrix.

Comparison with Similar Compounds

Similar Compounds

    Sodium polyacrylate: Similar in structure but uses sodium instead of potassium.

    Calcium polyacrylate: Uses calcium ions for neutralization.

    Polyacrylic acid: The non-neutralized form of the polymer.

Uniqueness

Potassium;prop-2-enoate;prop-2-enoic acid is unique due to its specific ionic interactions with potassium ions, which provide distinct water absorption and retention properties compared to its sodium and calcium counterparts. This makes it particularly useful in applications where high water retention is critical, such as in agriculture and personal care products.

Properties

CAS No.

9003-02-5

Molecular Formula

C6H7KO4

Molecular Weight

182.22 g/mol

IUPAC Name

potassium;prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1

InChI Key

OESICJXHUIMSJC-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)O.C=CC(=O)[O-].[K+]

Origin of Product

United States

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